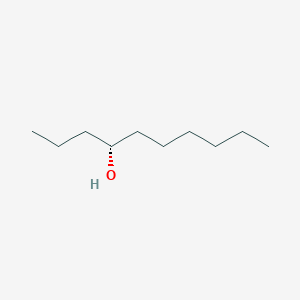
(4R)-4-Decanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R)-4-Decanol is a chiral alcohol with the molecular formula C10H22O It is an enantiomer of 4-decanol, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(4R)-4-Decanol can be synthesized through several methods. One common approach involves the reduction of 4-decanone using chiral catalysts to ensure the production of the (4R)-enantiomer. The reaction typically employs hydrogen gas in the presence of a chiral catalyst such as a chiral rhodium complex. The reaction conditions often include moderate temperatures and pressures to achieve high enantioselectivity.
Industrial Production Methods
In an industrial setting, this compound can be produced through the same reduction process but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the product may involve distillation and recrystallization techniques to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(4R)-4-Decanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 4-decanone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: Further reduction can convert it to decane using strong reducing agents like lithium aluminum hydride.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acidic conditions or potassium permanganate in neutral or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products
Oxidation: 4-Decanone.
Reduction: Decane.
Substitution: 4-Decyl chloride (when reacted with thionyl chloride).
Wissenschaftliche Forschungsanwendungen
(4R)-4-Decanol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules. Its enantiomeric purity makes it valuable in asymmetric synthesis.
Biology: It can be used in studies involving enzyme-substrate interactions due to its specific chirality.
Medicine: Research into its potential as a precursor for pharmaceuticals that require chiral purity.
Industry: It is used in the production of fragrances and flavors due to its pleasant odor and taste.
Wirkmechanismus
The mechanism by which (4R)-4-Decanol exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors that recognize its chiral structure. The pathways involved could include binding to active sites of enzymes, leading to inhibition or activation of enzymatic activity. The exact mechanism can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4S)-4-Decanol: The enantiomer of (4R)-4-Decanol, differing only in the spatial arrangement of atoms.
4-Decanone: The oxidized form of 4-decanol.
Decane: The fully reduced form of 4-decanol.
Uniqueness
This compound is unique due to its specific chirality, which makes it valuable in applications requiring enantiomeric purity. Its ability to undergo various chemical reactions while maintaining its chiral integrity sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
138256-82-3 |
|---|---|
Molekularformel |
C10H22O |
Molekulargewicht |
158.28 g/mol |
IUPAC-Name |
(4R)-decan-4-ol |
InChI |
InChI=1S/C10H22O/c1-3-5-6-7-9-10(11)8-4-2/h10-11H,3-9H2,1-2H3/t10-/m1/s1 |
InChI-Schlüssel |
DTDMYWXTWWFLGJ-SNVBAGLBSA-N |
Isomerische SMILES |
CCCCCC[C@@H](CCC)O |
Kanonische SMILES |
CCCCCCC(CCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


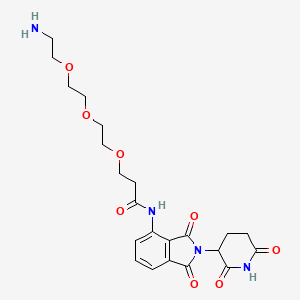
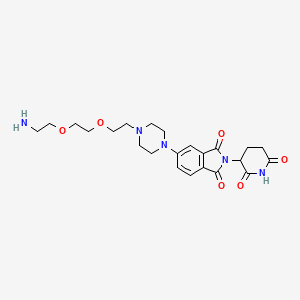
![N-[[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]pyridine-4-carboxamide](/img/structure/B15073184.png)
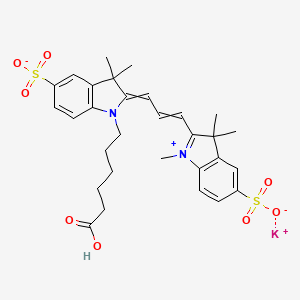
![(6R)-5,6-Dihydro-6-[(1E,3R,4R,6R,7Z,9Z,11E)-3,6,13-trihydroxy-3-methyl-4-(phosphonooxy)-1,7,9,11-tridecatetraenyl]-2H-pyran-2-one sodium salt](/img/structure/B15073189.png)
![6,6,15,15,24,24-hexamethyl-5,7,14,16,23,25-hexaoxaheptacyclo[18.7.0.02,10.04,8.011,19.013,17.022,26]heptacosa-1(27),2,4(8),9,11,13(17),18,20,22(26)-nonaene](/img/structure/B15073190.png)
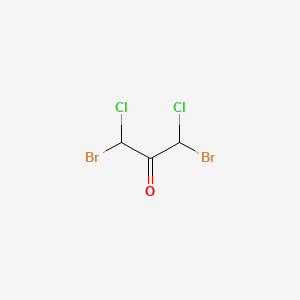
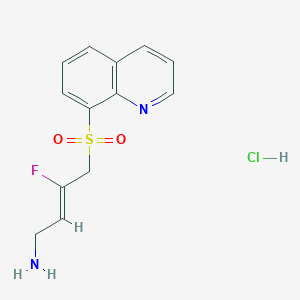
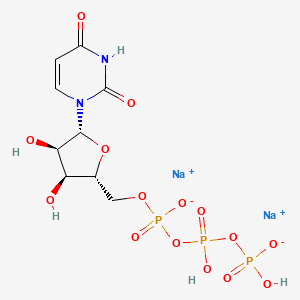
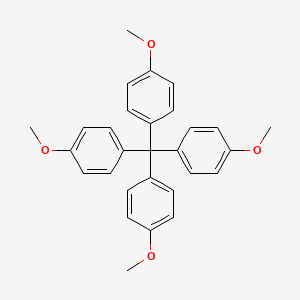
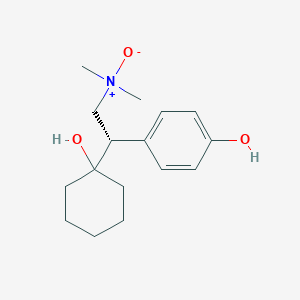
![4'-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B15073244.png)
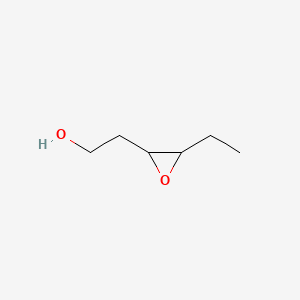
![methyl 2-[[2-(1-methoxyindol-3-yl)acetyl]amino]benzoate](/img/structure/B15073255.png)
